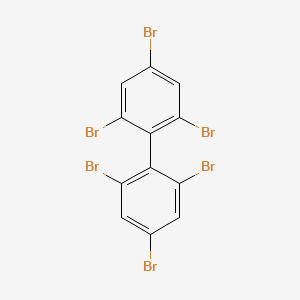

2,2',4,4',6,6'-Hexabromobiphenyl

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-tribromo-2-(2,4,6-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYSRMCCKKDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074772 | |

| Record name | PBB 155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59261-08-4 | |

| Record name | 2,2',4,4',6,6'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59261-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PBB 155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6,6'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642OIA2442 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Distribution of 2,2 ,4,4 ,6,6 Hexabromobiphenyl

Sources and Release Pathways of 2,2',4,4',6,6'-Hexabromobiphenyl to the Environment

The introduction of this compound into the environment is entirely due to human activities, as it does not occur naturally. naturvardsverket.se Its primary use as a flame retardant in the mid-20th century led to both direct and indirect release pathways.

Historical Industrial Discharges and Manufacturing Processes

The commercial production of PBBs, including the hexabromo- variant, began in 1970. pops.int From 1970 to 1976, approximately 6 million kilograms of PBBs were produced in the United States alone, with hexabromobiphenyl accounting for about 88% of this total. pops.int The primary commercial product was known as FireMaster®, and its production involved the bromination of biphenyl (B1667301) using bromine chloride in the presence of a catalyst. nih.gov Industrial discharges from manufacturing facilities, such as the Michigan Chemical Corporation in St. Louis, Michigan, were a significant source of environmental release. michigan.gov The production of hexabromobiphenyl was discontinued (B1498344) in the United States in 1974. nih.gov

Accidental Release Events and Contamination Incidents (e.g., Michigan incident)

A pivotal event in the environmental history of PBBs was the Michigan contamination incident in 1973. umich.educmich.edu A chemical company mistakenly shipped a toxic flame retardant, polybrominated biphenyl (PBB), to Michigan farmers instead of a nutritional supplement for livestock. umich.educmich.edu This error led to the widespread contamination of animal feed. michigan.govcmich.edu The mix-up was not discovered until April 1974, by which time PBBs had entered the food chain through contaminated milk, dairy products, beef, pork, chicken, and eggs. michigan.gov This incident resulted in the quarantine of over 500 farms and the destruction of approximately 30,000 cattle, 4,500 pigs, 1,500 sheep, and 1.5 million chickens. michigan.gov Additionally, vast quantities of animal feed, cheese, butter, eggs, and dried milk products were destroyed. michigan.gov This event exposed an estimated 8.5 million people in Michigan to PBBs. cmich.edu

Diffuse Releases from Consumer and Industrial Products

Prior to its production halt, this compound was used as a flame retardant in a variety of industrial and consumer products. naturvardsverket.senih.gov Its primary applications were in acrylonitrile-butadiene-styrene (ABS) plastics used for business machine housings and industrial and electrical components like motor housings and television parts. pops.intnih.gov It was also incorporated into coatings, lacquers, and polyurethane foams for automotive upholstery. pops.intnih.gov The disposal of these products in landfills and through other waste streams constitutes a diffuse source of release into the environment. naturvardsverket.se Although production has ceased in many countries, the continued presence of these products in use or in waste systems means that diffuse releases are an ongoing concern. naturvardsverket.se

Environmental Transport and Distribution of this compound

Due to its chemical properties, this compound is persistent in the environment and capable of long-range transport. naturvardsverket.se

Atmospheric Transport and Long-Range Environmental Migration

This compound is considered a semi-volatile organic compound. envirocomp.com While it has a low vapor pressure, it can volatilize and enter the atmosphere. pops.int In the atmosphere, it primarily binds to particles and can be transported over long distances. naturvardsverket.se This atmospheric transport is a key mechanism for its distribution to remote regions, far from its original sources. naturvardsverket.seenvirocomp.com The detection of hexabromobiphenyl in Arctic wildlife serves as strong evidence of its capacity for long-range environmental migration. naturvardsverket.se The process of "cold condensation" or "global fractionation" can lead to the deposition of such persistent organic pollutants in colder regions like the Arctic. flemingcollege.ca

Aquatic System Dynamics: Water Column and Sediment Partitioning

Once released into aquatic environments, the behavior of this compound is governed by its high lipophilicity (fat-solubility) and low water solubility. michigan.gov This leads to its partitioning from the water column and accumulation in sediments. naturvardsverket.se The compound is not readily degraded in water or sediment, contributing to its persistence. naturvardsverket.se Due to its insolubility in water, it tends to adsorb to suspended particles and organic matter in the water, eventually settling into the sediment layer. This partitioning behavior makes sediments a significant sink and long-term reservoir for this contaminant in aquatic systems.

Terrestrial Environmental Mobility and Soil Adsorption Characteristics

The movement of this compound in the terrestrial environment is significantly limited by its strong tendency to adsorb to soil particles. Like other PBBs, it is a lipophilic compound, meaning it has a high affinity for fats and organic matter. This characteristic results in low mobility in soil and a high potential for accumulation in soil and sediments.

Studies on the broader class of hexabromobiphenyls indicate that they are expected to have slight to no mobility in soil, with high soil adsorption coefficients (Koc). For instance, the structurally similar 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB 153) has reported Koc values ranging from 2138 to 7413, indicating strong binding to soil organic matter. nih.gov This strong adsorption significantly reduces its potential to leach into groundwater. While volatilization from moist soil surfaces can be a theoretical fate process, the strong adsorption to soil particles is expected to attenuate this pathway. nih.gov

Global and Regional Environmental Concentrations

Due to their persistence, PBBs, including this compound, have become ubiquitous environmental contaminants found in various environmental matrices across the globe. nih.gov A significant historical contamination event in Michigan in 1973, where a PBB-based flame retardant was accidentally mixed into livestock feed, led to widespread regional contamination. nih.govresearchgate.net This incident has resulted in long-term environmental persistence and human exposure in the region. researchgate.net

Environmental Transformation and Degradation Pathways of this compound

The environmental fate of this compound is governed by several transformation and degradation processes, which are generally slow, contributing to its persistence.

Photolytic Debromination and Product Formation

In the presence of sunlight, particularly ultraviolet (UV) radiation, this compound can undergo photolytic debromination. nih.govnih.gov This process involves the removal of bromine atoms from the biphenyl structure, leading to the formation of lower-brominated PBB congeners. nih.govnih.gov Studies on other hexabromobiphenyl isomers have shown that photolysis can proceed through the removal of bromine atoms at different positions on the biphenyl rings. nih.gov For example, the photolysis of 2,2',4,4',5,5'-hexabromobiphenyl results in the formation of various pentabromobiphenyls and tetrabromobiphenyls. nih.gov It is expected that this compound would follow similar degradation pathways, with the ortho-substituted bromine atoms being particularly susceptible to removal. nih.gov

The rate and extent of photolytic debromination can be influenced by environmental conditions such as the presence of hydrogen donors. nih.gov For instance, in the photolysis of polybrominated diphenyl ethers (PBDEs), a structurally similar class of compounds, the presence of substances that can donate hydrogen atoms can compete with the cyclization reaction that forms toxic byproducts. nih.gov

Anaerobic Biodegradation and Reductive Debromination in Sediments and Soils

Under anaerobic conditions, such as those found in deep sediments and waterlogged soils, this compound can be subject to microbial reductive debromination. researchgate.net This is a process where anaerobic microorganisms use the brominated compound as an electron acceptor, leading to the sequential removal of bromine atoms. berkeley.edunih.gov This process is a significant degradation pathway for highly brominated compounds in anoxic environments. frontiersin.org

Research on PBBs has shown that reductive debromination can occur, leading to the formation of less toxic, lower-brominated congeners. researchgate.net For example, studies with anaerobic microbial communities have demonstrated the debromination of decabromobiphenyl (B1669990) to nona- and octa-brominated congeners. berkeley.edu While specific studies on the anaerobic biodegradation of this compound are limited, the general principles of reductive debromination of PBBs suggest that it would also undergo this transformation, likely starting with the removal of the more sterically hindered ortho-bromine atoms.

Aerobic Biodegradation and Environmental Persistence

In the presence of oxygen, the biodegradation of this compound is generally considered to be a very slow process, contributing to its high persistence in the environment. researchgate.net While some microorganisms have been shown to degrade lower-brominated biphenyls under aerobic conditions, highly brominated congeners like hexabromobiphenyls are more resistant to this type of degradation. researchgate.net

Studies on the aerobic degradation of polychlorinated biphenyls (PCBs), the chlorinated analogues of PBBs, have shown that certain bacteria can break down these compounds, but the rate and extent of degradation decrease with increasing halogenation. uva.nl The presence of multiple bromine atoms on the biphenyl rings of this compound makes it a challenging substrate for the dioxygenase enzymes that initiate aerobic degradation. nih.gov Consequently, this compound is expected to persist for long periods in aerobic environments like surface soils and oxygenated waters. pops.int

Formation of Polybrominated Dibenzofurans (PBDFs) via Thermolytic Processes

When materials containing this compound are subjected to high temperatures, such as during incineration or accidental fires, there is a potential for the formation of polybrominated dibenzofurans (PBDFs). nih.gov PBDFs are a class of toxic compounds that are structurally similar to dioxins.

Bioaccumulation, Biotransformation, and Toxicokinetics of 2,2 ,4,4 ,6,6 Hexabromobiphenyl in Organisms

Bioaccumulation Kinetics and Trophic Transfer of 2,2',4,4',6,6'-Hexabromobiphenyl

The accumulation of this compound in living organisms is a significant area of environmental research, focusing on how this persistent organic pollutant is absorbed, distributed, and concentrated through the food chain.

Bioconcentration Factors (BCFs) and Bioaccumulation Factors (BAFs) in Aquatic and Terrestrial Organisms

The potential for a chemical to concentrate in an organism from its surrounding environment is quantified by its Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) skb.senih.gov. BCF refers to the uptake from the surrounding water, while BAF includes uptake from all sources, including food skb.se. For hexabromobiphenyl, studies have demonstrated its high potential for bioaccumulation.

In aquatic environments, weight-based BCF values for hexabromobiphenyl have been recorded in the range of 4,700 to 16,000 in a 60-day test with the carp (B13450389) (Cyprinus carpio) pops.int. These values, significantly exceeding the threshold of 5,000, indicate that hexabromobiphenyl is highly bioaccumulative in aquatic organisms pops.int.

| Organism | BCF Value Range | Exposure Duration |

| Carp (Cyprinus carpio) | 4,700 - 16,000 | 60 days |

This table presents Bioconcentration Factor (BCF) values for this compound in an aquatic organism.

Biomagnification Potential within Food Webs and Ecosystems

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain naturvardsverket.seresearchgate.net. Hexabromobiphenyl has been shown to have a high potential for biomagnification pops.int.

A study by Jansson et al. (1993) reported a biomagnification factor (BMF) for the related congener, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB congener 153), of approximately 175 when comparing lipid-based concentrations in prey (herring) and predator (Baltic seal) pops.int. This BMF was comparable to that of the well-known persistent pollutant, PCB congener 153 pops.int. The detection of hexabromobiphenyl in Arctic wildlife further supports its capacity for long-range transport and accumulation in remote ecosystems naturvardsverket.se.

Congener-Specific Uptake and Retention Differences in Biota

The uptake and retention of polybrominated biphenyls (PBBs) can vary between different congeners. Isomer-specific analyses of PBBs in fish from the Baltic and North Seas, as well as in seals from Spitsbergen, Norway, revealed the presence of multiple PBB congeners pops.int. The primary components identified were various hexabrominated isomers, with 2,2',4,4',5,5'-hexabromobiphenyl being a main constituent pops.int. The presence of a smaller number of PBB congeners in seals from remote areas suggests differential bioaccumulation and retention of specific isomers pops.int.

Biotransformation and Metabolic Pathways of this compound

The biotransformation of this compound is a critical factor in determining its persistence and potential toxicity within an organism. Metabolic processes can lead to the formation of metabolites that may be more or less toxic than the parent compound.

In Vitro Metabolic Studies Using Hepatic Microsomal Systems

In vitro studies using liver microsomes are instrumental in elucidating the metabolic fate of xenobiotics. For polybrominated biphenyls, these studies have shown that the rate of metabolism is highly dependent on the specific arrangement of bromine atoms on the biphenyl (B1667301) structure and the type of cytochrome P-450 enzymes induced inchem.org.

Research has indicated that PBB congeners with adjacent non-brominated carbon atoms at the meta and para positions on at least one of the biphenyl rings are more susceptible to metabolism by phenobarbital-induced microsomes inchem.org. In contrast, studies on 2,2',4,4',5,5'-hexabromobiphenyl, a structurally similar congener, showed no metabolism by human hepatic microsomes under various conditions nih.gov. This lack of metabolism contributes to its high persistence in the body nih.gov.

Identification of In Vivo Metabolites (e.g., hydroxylated PBBs, lower brominated PBBs)

The identification of in vivo metabolites provides direct evidence of biotransformation within a living organism. For 2,2',4,4',5,5'-hexabromobiphenyl, in vivo studies in rats did not identify any major metabolites in urine or feces, which is in contrast to lower brominated PBB congeners nih.gov. This suggests a high resistance to metabolic degradation in this species nih.gov.

However, in dogs fed a commercial PBB mixture known as FireMaster BP-6, a metabolite was identified in the feces as 6-hydroxy-2,4,5,2',4',5'-hexabromobiphenyl nih.gov. This indicates that species-specific differences in metabolic capabilities exist. The formation of hydroxylated metabolites is a common pathway for the biotransformation of aromatic compounds. The photodegradation of 2,2',4,4',5,5'-hexabromobiphenyl has been shown to result in the formation of lower brominated PBBs, although the environmental relevance of this process in water is debated pops.int.

Role of Cytochrome P450 Enzymes in Biotransformation

The biotransformation of polybrominated biphenyls (PBBs), including this compound, is significantly influenced by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes, primarily located in the liver, are responsible for phase I metabolism, which typically involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups on the xenobiotic molecule, preparing it for subsequent conjugation and excretion.

For PBBs, the rate and extent of metabolism by CYP enzymes are largely dependent on the specific congener's structure, particularly the number and position of bromine atoms. In vitro studies using rat liver microsomes have indicated that the presence of a bromine-free para position on the biphenyl structure is a key determinant for metabolism by phenobarbital (B1680315) (PB)-induced microsomes nih.gov. The congener this compound possesses bromine-free para positions at carbons 5 and 5', suggesting a potential for metabolic transformation. However, direct experimental studies on the metabolism of this compound by specific CYP isoforms are limited.

Research on the closely related 2,2',4,4',5,5'-hexabromobiphenyl (PBB 153) has shown that in vitro metabolism with rat liver microsomes induced with either PBB 153 or the commercial mixture FireMaster BP-6 resulted in the formation of polar metabolites, conjugates, and macromolecular adducts nih.gov. This indicates the involvement of CYP enzymes in the biotransformation of this specific hexabromobiphenyl isomer.

Furthermore, studies on chlorinated analogs, such as 2,2',4,4',5,5'-hexachlorobiphenyl, have demonstrated that metabolism is mediated by cytochrome P450 enzymes, with evidence suggesting the formation of arene oxide intermediates nih.gov. While these findings on related compounds provide insights into the potential metabolic pathways, there is a clear lack of specific data on the role of individual cytochrome P450 enzymes in the biotransformation of this compound.

Inter-Species Variability in Metabolic Capacities

Significant inter-species variability in the metabolic capacities for xenobiotics is a well-documented phenomenon, and this variability is expected to apply to the biotransformation of this compound. These differences can be attributed to variations in the expression levels and catalytic activities of cytochrome P450 enzymes and other metabolizing enzymes among different species.

Studies on other persistent halogenated aromatic hydrocarbons have also demonstrated marked species differences. For example, the metabolism of certain PCB congeners can vary significantly between rats, guinea pigs, and hamsters, with one species showing a much higher capacity for biotransformation than the others. These variations are often linked to differences in the profiles of expressed CYP enzymes.

Given the established species differences in the metabolism of structurally similar compounds, it is highly probable that the metabolic capacity for this compound also varies significantly among different organisms. However, without direct experimental data, the specific nature and extent of this inter-species variability for this compound remain to be elucidated.

Table 1: Interspecies Metabolism of Related Hexahalogenated Biphenyls

| Compound | Species | Key Metabolic Findings | Reference |

| 2,2',4,4',5,5'-Hexabromobiphenyl | Dog | Formation of 6-hydroxy-2,4,5,2',4',5'-hexabromobiphenyl. | nih.gov |

| 2,2',4,4',5,5'-Hexabromobiphenyl | Rat | No major metabolites identified in urine or feces after a single dose. | nih.gov |

| 2,2',3,3',6,6'-Hexachlorobiphenyl | Human | Metabolized by liver microsomes to form hydroxylated metabolites. | nih.gov |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | Human | Not metabolized by liver microsomes under various conditions. | nih.gov |

This table presents data on related compounds due to the lack of specific information for this compound.

Toxicokinetics of this compound

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance in an organism. For persistent and lipophilic compounds like this compound, understanding these processes is crucial for assessing their potential for bioaccumulation and toxicity.

Absorption and Distribution in Organismal Compartments

Due to its lipophilic nature, this compound is expected to be readily absorbed from the gastrointestinal tract following oral exposure. Studies on the closely related 2,2',4,4',5,5'-hexabromobiphenyl have shown that approximately 90% of an oral dose is absorbed in rats tandfonline.com. Experiments with PBB 155 (a designation for a hexabromobiphenyl congener, though not definitively 2,2',4,4',6,6' in all contexts) have confirmed a high absorption rate of over 90%, which was independent of the dose cdc.govcdc.gov.

Once absorbed, this compound is likely distributed throughout the body via the bloodstream, with a strong tendency to partition into and be stored in adipose tissue and other lipid-rich compartments. This distribution pattern is characteristic of PBBs in general. For 2,2',4,4',5,5'-hexabromobiphenyl, it has been observed that after initial distribution throughout the body, the compound is eventually stored primarily in adipose tissue tandfonline.com. In rats administered this isomer, the highest concentrations were found in fat, followed by skin, liver, muscle, and blood nih.gov. It is anticipated that this compound would exhibit a similar distribution pattern due to its high lipid solubility.

Elimination Kinetics and Biological Half-Lives

The elimination of persistent halogenated hydrocarbons like this compound from the body is generally a very slow process. The primary route of excretion for the parent compound and its metabolites is expected to be through the feces, with minimal urinary excretion. For 2,2',4,4',5,5'-hexabromobiphenyl in rats, excretion was found to occur almost exclusively in the feces at a very slow rate tandfonline.com.

The biological half-life, or the time it takes for the concentration of a substance to decrease by half in the body, is a key indicator of its persistence. There is no specific biological half-life data available for this compound. However, data from the more extensively studied 2,2',4,4',5,5'-hexabromobiphenyl provide an indication of the likely long persistence of hexabromobiphenyl congeners. In rats, the half-life of 2,2',4,4',5,5'-hexabromobiphenyl in body fat was estimated to be approximately 69 weeks nih.gov. In humans, the estimated average half-life for this isomer is even longer, with a median of 12 years and a range of 4 to 97 years having been reported osti.govresearchgate.net. Given the structural similarities, a long biological half-life is also expected for this compound.

Table 2: Biological Half-Life of 2,2',4,4',5,5'-Hexabromobiphenyl in Different Species

| Species | Tissue/Matrix | Estimated Half-Life | Reference |

| Rat | Body Fat | ~69 weeks | nih.gov |

| Guinea Pig | Tissues (dams and pups) | ~22 days | nih.gov |

| Rhesus Monkey | Not specified | >4 years | nih.gov |

| Human | Serum | 10.8 years (95% CI, 9.2-14.7 years) | nih.gov |

| Human | Serum | Median of 12 years (range: 4 - 97 years) | osti.gov |

This table presents data for the related isomer 2,2',4,4',5,5'-Hexabromobiphenyl due to the absence of specific data for this compound.

Pharmacokinetic Modeling Approaches (e.g., compartmental models)

Pharmacokinetic models are mathematical tools used to describe and predict the concentration-time course of a substance in the body. For PBBs, these models are essential for understanding their long-term behavior and for risk assessment.

There are no specific pharmacokinetic models published for this compound. However, a three-compartment linear mammillary model has been developed to describe the toxicokinetics of 2,2',4,4',5,5'-hexabromobiphenyl in rats tandfonline.com. In this model, the body was represented by three interconnected compartments:

Compartment 1: Consisted of whole blood, spleen, kidney, and heart.

Compartment 2: Included cerebral grey and white matter, cerebellum, lung, liver, and testes.

Compartment 3: Represented subcutaneous fat tandfonline.com.

This type of compartmental model helps to understand the distribution and clearance of the compound from different tissue groups. Given the similar physicochemical properties, it is plausible that a multi-compartmental model would also be appropriate for describing the pharmacokinetics of this compound, but this would require experimental data for parameterization and validation.

Influences of Organismal Factors (e.g., body fat, age) on Toxicokinetics

Several organismal factors can influence the toxicokinetics of lipophilic compounds like this compound. The amount of body fat is a particularly important factor. A higher percentage of body fat can serve as a larger storage reservoir for the compound, potentially leading to a longer biological half-life and altered distribution patterns.

While no studies have specifically investigated the influence of organismal factors on the toxicokinetics of this compound, research on 2,2',4,4',5,5'-hexabromobiphenyl in rats has demonstrated a clear effect of body fat. Simulations based on a pharmacokinetic model predicted that the half-life of this isomer would be markedly decreased in emaciated rats (60.5 days) compared to average rats (145 days), while obese rats were predicted to have a much longer half-life of 311 days tandfonline.com. These findings underscore the significant impact of body composition on the retention of PBBs.

Age is another factor that can influence toxicokinetics, as metabolic rates, body composition, and physiological functions can change over a lifetime. For 2,2',4,4',5,5'-hexabromobiphenyl, a recent study in a human cohort found that a younger age at exposure was associated with a longer half-life researchgate.net. Other factors such as smoking status and breastfeeding have also been shown to modify the half-life of this PBB isomer in humans researchgate.net. It is reasonable to hypothesize that similar factors would also influence the toxicokinetics of this compound, although direct evidence is currently lacking.

Research Trends, Gaps, and Future Directions for 2,2 ,4,4 ,6,6 Hexabromobiphenyl Investigations

Historical Trends in 2,2',4,4',6,6'-Hexabromobiphenyl Research Emphasis

Initial research into this compound (PBB-153) was largely driven by the widespread contamination incident in Michigan in the 1970s. This event catalyzed a significant body of work focused on understanding the immediate human health effects and the compound's distribution in the affected population and environment. Early studies concentrated on quantifying PBB levels in human serum, adipose tissue, and breast milk, establishing the compound's persistence and bioaccumulative properties. nih.govnih.gov The primary analytical goal was to detect and measure the presence of PBBs, particularly the major congeners found in the commercial mixture FireMaster BP-6, of which PBB-153 was a significant component. nih.gov

Over time, the research emphasis has shifted from acute exposure assessment to the long-term and multigenerational consequences of PBB-153 exposure. bohrium.comresearchgate.net This has included epidemiological studies investigating links between PBB-153 levels and various health outcomes, such as cancer, thyroid dysfunction, and reproductive issues. researchgate.net More recent research has delved into the epigenetic and metabolomic alterations associated with PBB-153 exposure, seeking to understand the underlying molecular mechanisms of its toxicity. bohrium.comescholarship.orgnih.gov This evolution reflects a broader trend in environmental toxicology, moving from simple exposure assessment to a more nuanced understanding of how persistent organic pollutants (POPs) interact with biological systems over extended periods and across generations.

Current Monitoring Programs and Data Gaps for this compound

Current monitoring for PBB-153 is largely integrated into broader programs that track persistent organic pollutants in human populations and the environment. A key example is the Michigan PBB Registry, which continues to follow the cohort exposed during the 1970s contamination event and their descendants. nih.govbohrium.com This long-term study provides invaluable data on the half-life of PBB-153 in the human body and its multigenerational effects. nih.govnih.gov National-level monitoring, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, also includes PBB-153 in its panel of measured environmental chemicals, offering a snapshot of exposure levels in the general population. bohrium.com

Despite these efforts, significant data gaps remain. While human biomonitoring is relatively well-established, particularly in exposed populations, comprehensive data on PBB-153 levels in various environmental compartments (soil, sediment, air, and a wider range of biota) on a global scale are less available. nih.gov Information on the transformation and degradation products of PBB-153 in the environment is also limited. nih.gov Furthermore, there is a need for more extensive monitoring in regions outside of North America and Europe to understand the global distribution and background exposure levels of this persistent compound. nih.gov

Advancements in Remediation and Mitigation Strategies for PBB-155 Contamination

Remediation of sites contaminated with PBBs, including the congener PBB-153 (often discussed in the context of PBB mixtures), presents significant challenges due to their persistence and strong adsorption to soil and sediment. nih.gov Historically, common remediation techniques for similar persistent organic pollutants like PCBs have included incineration and landfilling, which can be costly and may lead to other environmental issues. frontiersin.org

Recent advancements have focused on more sustainable and in-situ approaches. These include:

Bioremediation: Utilizing microorganisms that can dechlorinate or degrade halogenated compounds. While some bacteria have shown the ability to biodegrade lightly chlorinated PCBs, the highly brominated structure of PBB-153 makes it more resistant to microbial degradation. frontiersin.orgcevooh.cz

Phytoremediation: The use of plants to remove, contain, or render harmless environmental contaminants. Certain plants have demonstrated the ability to take up and, in some cases, degrade PCBs, suggesting potential for PBB remediation. frontiersin.org

Electrokinetic Remediation: This technique uses a low-level direct current to move contaminants in the soil, which can be a promising in-situ method for removing organic pollutants. frontiersin.org

Activated Carbon Application: The addition of activated carbon to contaminated sediments has been shown to reduce the bioavailability of PCBs to organisms, a strategy that could be applicable to PBBs. frontiersin.org

Despite these advancements, remediation of PBB-contaminated sites is still an area requiring significant research and development to find effective and scalable solutions. mdpi.comresearchgate.net

Emerging Analytical Challenges and Methodological Innovations for PBB-155 and Its Metabolites

The analysis of PBB-153 and its metabolites is complicated by their low concentrations in many environmental and biological samples and the presence of interfering compounds, particularly polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). researchgate.netebrary.net

Emerging analytical challenges include:

Separation of Congeners: The co-elution of PBB-153 with other PBB congeners and other brominated flame retardants can complicate accurate quantification. ebrary.net

Metabolite Identification: Identifying and quantifying the often-polar and low-concentration metabolites of PBB-153 in complex biological matrices is a significant hurdle. nih.gov

Matrix Effects: The complex nature of environmental and biological samples can interfere with analytical measurements. researchgate.net

To address these challenges, several methodological innovations are being explored:

High-Resolution Mass Spectrometry (HRMS): This technique provides greater mass accuracy, aiding in the differentiation of PBB-153 from other co-eluting compounds. ebrary.net

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion and monitoring specific product ions, MS/MS enhances selectivity and sensitivity, which is particularly useful for analyzing trace levels of PBB-153 and its metabolites. ebrary.net

Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) and matrix solid-phase dispersion (MSPD) are being refined to improve the extraction and clean-up of PBBs from complex samples. researchgate.net

High-Resolution Metabolomics (HRM): This untargeted approach allows for the comprehensive analysis of metabolites in a biological system, providing insights into the metabolic pathways affected by PBB-153 exposure. escholarship.orgnih.gov

Prioritization of Research on Less-Studied PBB Congeners and Their Environmental Behavior

While PBB-153 is a major focus of research due to its prevalence in the FireMaster mixture and its persistence, it is only one of 209 possible PBB congeners. nih.govcdc.gov The environmental behavior and toxicity of many other PBB congeners are not well understood.

Future research should prioritize:

Synthesis and Characterization: The synthesis of individual PBB congeners is necessary to study their specific physical, chemical, and toxicological properties. nih.gov

Environmental Fate and Transport: Investigating the partitioning, transport, and degradation of a wider range of PBB congeners in different environmental compartments is crucial for a comprehensive risk assessment. nih.gov

This research is critical because the composition of PBB mixtures can change in the environment over time due to processes like photodegradation and microbial debromination, potentially leading to the formation of different, and possibly more or less toxic, congeners. nih.gov

Integration of Modeling Approaches with Empirical Data for Long-Term Environmental Fate Prediction

Predicting the long-term environmental fate of persistent compounds like PBB-153 is essential for understanding future risks and developing effective management strategies. Integrating mathematical models with empirical data offers a powerful tool for this purpose.

Key aspects of this integrated approach include:

Pharmacokinetic Models: These models are used to describe the absorption, distribution, metabolism, and excretion of PBB-153 in organisms, including humans. nih.gov By incorporating empirical data from biomonitoring studies, these models can predict body burdens over time and estimate biological half-lives. nih.govnih.gov

Multimedia Environmental Fate Models: These models simulate the movement and transformation of chemicals between different environmental compartments such as air, water, soil, and sediment. nih.gov By inputting the physical and chemical properties of PBB-153 and data on environmental emissions, these models can predict its long-term distribution and persistence.

The combination of these modeling approaches with ongoing monitoring data allows for a more robust and comprehensive understanding of the long-term environmental behavior of PBB-153. This integrated strategy is vital for forecasting potential future exposures and for informing policies aimed at protecting human and environmental health.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and preparing analytical stock solutions of 2,2',4,4',6,6'-Hexabromobiphenyl?

- Methodological Answer : Stock solutions are typically prepared in non-polar solvents such as hexane or isooctane at concentrations ranging from 50–100 µg/mL. For precise quantification, gravimetric preparation under inert atmospheres (e.g., nitrogen) is recommended to avoid degradation. Reference materials should be stored at –20°C to prevent bromine loss or isomerization .

Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is the gold standard. Optimize column selection (e.g., DB-5MS) to resolve co-eluting congeners. For complex matrices like soil or biota, include a cleanup step using silica gel or Florisil columns to remove lipids and interfering compounds .

Q. How does the aqueous solubility of this compound influence its environmental fate?

- Methodological Answer : Its low solubility (~6.25 × 10⁻⁴ mol/L at 26.5°C) promotes adsorption to organic matter in sediments. Use log Kow (octanol-water partition coefficient) models to predict bioaccumulation potential. Experimental validation via shake-flask methods with HPLC-UV detection is advised for site-specific assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies often arise from congener purity (e.g., trace isomers in commercial standards) or metabolic differences across species. Perform congener-specific analysis using high-resolution MS (HRMS) and validate purity via nuclear magnetic resonance (NMR). In vivo studies should include hepatic enzyme induction assays (e.g., CYP450 activity) to assess metabolic stability .

Q. What experimental designs are critical for studying the compound’s role as a tumor promoter in hepatocarcinogenesis?

- Methodological Answer : Use the Solt-Farber model in rats, combining diethylnitrosamine (DEN) initiation with chronic dietary exposure. Monitor preneoplastic lesions (e.g., glutathione S-transferase placental form foci) and compare with controls. Include 3,3',4,4',5,5'-Hexabromobiphenyl as a positive control due to its higher promotional activity .

Q. How can researchers address challenges in detecting trace metabolites of this compound in biological samples?

- Methodological Answer : Despite its persistence, hydroxylated metabolites may form at trace levels. Employ liquid chromatography-tandem MS (LC-MS/MS) with negative ion electrospray ionization for enhanced sensitivity. Use isotopically labeled internal standards (e.g., ¹³C-PBB-153) to correct for matrix effects in urine or fecal extracts .

Q. What strategies optimize the compound’s recovery from dried blood spots (DBS) in human biomonitoring studies?

- Methodological Answer : Extract DBS with hexane:acetone (3:1) under ultrasonication. Validate recovery rates (≥80%) using fortified controls. Account for hematocrit variability by normalizing spot size or using volumetric sampling devices. Cross-validate with whole-blood analyses to ensure data comparability .

Key Research Considerations

- Purity Validation : Commercial standards may contain isomers (e.g., 2,2',4,4',5,5'-Hexabromobiphenyl) that skew results. Use orthogonal methods (NMR, HRMS) for verification .

- Environmental Persistence : Design long-term sediment studies to assess debromination pathways under anaerobic conditions.

- Toxicological Controls : Include non-brominated biphenyls to isolate bromine-specific effects in mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.